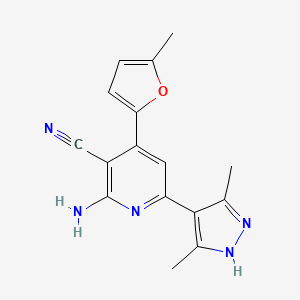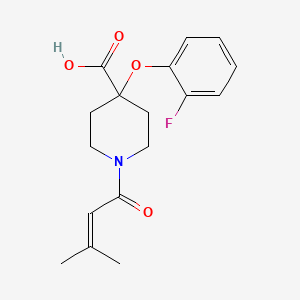![molecular formula C15H16ClF3N2O2 B5294436 1-acetyl-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5294436.png)
1-acetyl-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-acetyl-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide, also known as ML277, is a small molecule inhibitor of the inward rectifier potassium (Kir) channels. It was first identified by a high-throughput screening of a chemical library, and has been shown to have potential therapeutic applications in various diseases, such as arrhythmias, epilepsy, and neuropathic pain.
作用機序
1-acetyl-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide inhibits the Kir3 channels by binding to a specific site on the channel protein. The binding site is located at the interface between the transmembrane domains and the cytoplasmic domains of the channel, and is distinct from the binding site of other Kir channel inhibitors, such as barium and tertiapin-Q. The binding of 1-acetyl-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide induces a conformational change in the channel protein, which stabilizes the closed state of the channel and reduces the inward potassium current. This mechanism of action is different from that of other potassium channel inhibitors, such as 4-aminopyridine and tetraethylammonium, which block the ion-conducting pore of the channel.
Biochemical and Physiological Effects
1-acetyl-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide has been shown to have specific effects on the Kir3 channels, without affecting other types of potassium channels or ion channels. In electrophysiological experiments, 1-acetyl-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide has been shown to reduce the inward potassium current in cells expressing Kir3 channels, but not in cells expressing other types of potassium channels. 1-acetyl-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide has also been shown to reduce the heart rate and the action potential duration in isolated atrial and ventricular myocytes, without affecting the contractility of the cells. In behavioral experiments, 1-acetyl-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide has been shown to reduce the mechanical allodynia and thermal hyperalgesia in animal models of neuropathic pain, without affecting the normal nociceptive responses.
実験室実験の利点と制限
1-acetyl-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide has several advantages as a research tool for studying the Kir3 channels. It is a selective inhibitor of the Kir3 channels, with no off-target effects on other types of potassium channels or ion channels. It has a high potency and a low toxicity, with an IC50 value in the nanomolar range and no significant cytotoxicity at therapeutic concentrations. It has a well-defined mechanism of action, which allows for the interpretation of the experimental results. However, there are also some limitations of using 1-acetyl-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide in lab experiments. It has a relatively short half-life in vivo, which may limit its efficacy in long-term studies. It has a low solubility in aqueous solutions, which may require the use of organic solvents or surfactants in some experiments. It has a limited tissue distribution and may not penetrate the blood-brain barrier, which may restrict its application in certain neurological disorders.
将来の方向性
1-acetyl-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide has opened up new avenues for the study of the Kir3 channels and their role in various diseases. There are several future directions that can be pursued to further explore the potential therapeutic applications of 1-acetyl-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide. First, more studies are needed to elucidate the molecular mechanism of 1-acetyl-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide binding to the Kir3 channels and its effect on the channel function. Second, more animal studies are needed to evaluate the efficacy and safety of 1-acetyl-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide in various disease models, and to optimize the dosing regimen and administration route. Third, more studies are needed to investigate the pharmacokinetics and pharmacodynamics of 1-acetyl-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide in humans, and to assess its potential for clinical development. Fourth, more studies are needed to explore the potential of 1-acetyl-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide as a research tool for studying the Kir3 channels in various physiological and pathological contexts. Finally, more studies are needed to identify new chemical scaffolds and analogs of 1-acetyl-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide that may have improved potency, selectivity, and pharmacokinetic properties.
合成法
The synthesis of 1-acetyl-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide involves several steps, including the formation of the piperidine ring, the introduction of the trifluoromethyl group, and the acetylation of the amide group. The detailed synthesis method has been described in a patent application (WO2010059251A1) and a research article (J. Med. Chem. 2012, 55, 3477-3485). The final product has a purity of over 95% and has been characterized by various analytical techniques, such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
1-acetyl-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide has been extensively studied in vitro and in vivo for its potential therapeutic applications. It has been shown to selectively inhibit the Kir3 family of channels, which are involved in regulating the resting membrane potential and the excitability of neurons and cardiac cells. 1-acetyl-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide has been reported to have antiarrhythmic effects in animal models of atrial fibrillation and ventricular tachycardia, as well as antiepileptic effects in animal models of temporal lobe epilepsy. 1-acetyl-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide has also been shown to reduce neuropathic pain in animal models of nerve injury. These findings suggest that 1-acetyl-N-[4-chloro-2-(trifluoromethyl)phenyl]-4-piperidinecarboxamide may have clinical applications in the treatment of various diseases.
特性
IUPAC Name |
1-acetyl-N-[4-chloro-2-(trifluoromethyl)phenyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClF3N2O2/c1-9(22)21-6-4-10(5-7-21)14(23)20-13-3-2-11(16)8-12(13)15(17,18)19/h2-3,8,10H,4-7H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKCQUNBCUYJPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-[4-chloro-2-(trifluoromethyl)phenyl]piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(1-benzofuran-2-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5294360.png)

amine hydrochloride](/img/structure/B5294379.png)
![4-{1-[1-(3-methoxyphenyl)-4-piperidinyl]-3-azetidinyl}pyridine](/img/structure/B5294383.png)
![4-[(5-imino-2-isobutyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B5294393.png)
![4-[4-(dimethylamino)-3-nitrobenzylidene]-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5294394.png)


![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5294414.png)
![4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-methylpiperazin-2-one](/img/structure/B5294419.png)
![4-(5-methylpyridin-2-yl)-1-[4-(trifluoromethyl)pyridin-2-yl]piperidin-4-ol](/img/structure/B5294425.png)
![3-{1-[4-(1H-1,2,4-triazol-1-yl)benzyl]-1H-imidazol-2-yl}pyridine](/img/structure/B5294429.png)
![4-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-2-(2-phenylethyl)morpholine](/img/structure/B5294456.png)
![ethyl 4-[2-(benzylthio)benzoyl]-1-piperazinecarboxylate](/img/structure/B5294467.png)